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Compound of Interest

Compound Name: Pochonin D

Cat. No.: B1249861 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis

of (+)-Pochonin D, a potent Hsp90 inhibitor with significant anticancer activity. The synthesis is

based on the work of Choe, H., et al., as published in Organic Letters 2017, 19 (21), 6004–

6007.[1][2] The key feature of this synthesis is a chemo- and regioselective intramolecular

nitrile oxide cycloaddition (INOC) to construct the macrolactone core.[1][2][3]

Quantitative Data Summary
The following tables summarize the quantitative data for the key intermediates and the final

product in the asymmetric synthesis of (+)-Pochonin D.

Table 1: Yields and Physical Data of Key Intermediates
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Compound Step
Reagents
and
Conditions

Yield (%)
Physical
Appearance

[α]D (c,
solvent)

8 a

1. (COCl)₂,

DMSO, Et₃N,

CH₂Cl₂, -78

°C2.

Ph₃P=CHCO

₂Et, CH₂Cl₂,

rt

85 (2 steps) Colorless oil
+15.2 (c 1.0,

CHCl₃)

9 b

DIBAL-H,

CH₂Cl₂, -78

°C

98 Colorless oil
+21.5 (c 1.0,

CHCl₃)

10 c

TBSCl,

imidazole,

CH₂Cl₂, rt

99 Colorless oil
+18.7 (c 1.0,

CHCl₃)

5 d

1. O₃,

CH₂Cl₂, -78

°C; Me₂S2.

NaClO₂,

NaH₂PO₄, 2-

methyl-2-

butene, t-

BuOH/H₂O, rt

81 (2 steps) White solid
+12.3 (c 1.0,

CHCl₃)

4 e

6, DCC,

DMAP,

CH₂Cl₂, rt

82 Colorless oil
+8.5 (c 1.0,

CHCl₃)

3 f

PhNCO,

Et₃N, toluene,

100 °C

65 White solid
+45.1 (c 1.0,

CHCl₃)

11 g 1. TBAF, THF,

rt2. Dess-

Martin

85 (2 steps) White solid +50.2 (c 1.0,

CHCl₃)
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periodinane,

CH₂Cl₂, rt

(+)-Pochonin

D (1)
h

Mo(CO)₆,

MeCN/H₂O,

80 °C

71 White solid
+68.2 (c 0.5,

MeOH)

Table 2: Spectroscopic Data for Key Compounds
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Compound
¹H NMR (CDCl₃,
MHz) δ

¹³C NMR (CDCl₃,
MHz) δ

HRMS (m/z)
[M+Na]⁺

8

6.97 (dt, J = 15.6, 7.0

Hz, 1H), 5.86 (d, J =

15.6 Hz, 1H), 4.18 (q,

J = 7.1 Hz, 2H), 3.70-

3.65 (m, 1H), 2.35-

2.25 (m, 2H), 1.65-

1.50 (m, 4H), 1.28 (t, J

= 7.1 Hz, 3H), 0.90 (s,

9H), 0.05 (s, 6H)

166.4, 148.9, 121.3,

72.8, 60.2, 35.8, 32.4,

25.9, 21.8, 18.3, 14.3,

-5.3

309.1880 (calcd.

309.1886)

9

5.75-5.60 (m, 2H),

4.15 (d, J = 5.8 Hz,

2H), 3.68-3.63 (m,

1H), 2.15-2.05 (m,

2H), 1.60-1.45 (m,

4H), 0.89 (s, 9H), 0.04

(s, 6H)

132.8, 128.7, 72.9,

63.8, 35.9, 32.5, 25.9,

21.9, 18.3, -5.3

267.1829 (calcd.

267.1831)

10

5.70-5.55 (m, 2H),

4.14 (d, J = 5.5 Hz,

2H), 3.65-3.60 (m,

1H), 2.10-2.00 (m,

2H), 1.55-1.40 (m,

4H), 0.89 (s, 9H), 0.88

(s, 9H), 0.05 (s, 6H),

0.04 (s, 6H)

132.6, 128.9, 72.9,

64.0, 36.0, 32.5, 26.0,

25.9, 18.4, 18.3, -5.2,

-5.3

381.2694 (calcd.

381.2696)

5

10.5 (br s, 1H), 3.68-

3.63 (m, 1H), 2.45 (t, J

= 7.4 Hz, 2H), 1.70-

1.50 (m, 4H), 0.89 (s,

9H), 0.04 (s, 6H)

179.8, 72.5, 36.1,

34.1, 25.9, 21.5, 18.3,

-5.4

255.1411 (calcd.

255.1416)

4 6.85 (d, J = 16.0 Hz,

1H), 6.38 (s, 1H), 6.28

(s, 1H), 5.82 (d, J =

16.0 Hz, 1H), 5.75-

169.5, 164.2, 158.1,

145.2, 140.5, 132.8,

128.7, 115.8, 108.2,

101.5, 72.8, 68.8,

557.2983 (calcd.

557.2989)
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5.60 (m, 2H), 5.25 (s,

2H), 4.15 (d, J = 5.5

Hz, 2H), 3.80 (s, 3H),

3.70-3.65 (m, 1H),

2.55 (t, J = 7.4 Hz,

2H), 2.15 (s, 3H),

2.10-2.00 (m, 2H),

1.70-1.55 (m, 4H),

0.90 (s, 9H), 0.05 (s,

6H)

63.9, 55.4, 36.5, 35.9,

32.5, 25.9, 21.8, 20.9,

18.3, 12.1, -5.3

3

6.45 (d, J = 2.4 Hz,

1H), 6.30 (d, J = 2.4

Hz, 1H), 5.80-5.70 (m,

1H), 5.20-5.05 (m,

2H), 4.95-4.85 (m,

1H), 4.70-4.60 (m,

1H), 3.80 (s, 3H),

3.70-3.60 (m, 1H),

3.10-3.00 (m, 1H),

2.50-2.30 (m, 2H),

2.10 (s, 3H), 1.80-1.40

(m, 6H), 0.88 (s, 9H),

0.04 (s, 6H)

169.8, 163.5, 157.9,

140.2, 138.5, 117.8,

108.5, 101.8, 80.5,

72.5, 65.4, 55.4, 45.2,

36.1, 35.8, 32.1, 25.9,

21.5, 18.3, 12.0, -5.4

554.2728 (calcd.

554.2730)

(+)-Pochonin D (1)

6.40 (d, J = 2.5 Hz,

1H), 6.28 (d, J = 2.5

Hz, 1H), 5.85-5.70 (m,

1H), 5.20-5.05 (m,

2H), 4.90-4.80 (m,

1H), 4.65-4.55 (m,

1H), 4.25 (d, J = 18.0

Hz, 1H), 4.15 (d, J =

18.0 Hz, 1H), 3.80 (s,

3H), 3.15-3.05 (m,

1H), 2.50-2.30 (m,

2H), 2.10 (s, 3H),

1.80-1.40 (m, 6H)

195.5, 169.5, 163.8,

158.2, 140.5, 138.2,

118.1, 108.8, 101.9,

80.8, 65.5, 55.5, 45.5,

36.0, 35.5, 32.0, 21.2,

12.2

458.1755 (calcd.

458.1757)
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Experimental Protocols
The following are the detailed experimental protocols for the key steps in the asymmetric

synthesis of (+)-Pochonin D.

Synthesis of (E)-ethyl 7-((tert-
butyldimethylsilyl)oxy)hept-2-enoate (8)
To a solution of oxalyl chloride (1.2 equiv) in CH₂Cl₂ (0.2 M) at -78 °C was added DMSO (2.4

equiv). After stirring for 30 min, a solution of alcohol 7 (1.0 equiv) in CH₂Cl₂ (1.0 M) was added

dropwise. The reaction mixture was stirred for 1 h, and then Et₃N (5.0 equiv) was added. The

mixture was warmed to room temperature and stirred for 1 h. The reaction was quenched with

water, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were

washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude

aldehyde was dissolved in CH₂Cl₂ (0.2 M), and Ph₃P=CHCO₂Et (1.2 equiv) was added. The

mixture was stirred at room temperature for 12 h. The solvent was removed under reduced

pressure, and the residue was purified by flash column chromatography (EtOAc/hexanes =

1:20) to afford 8 as a colorless oil (85% yield over 2 steps).

Synthesis of (E)-7-((tert-butyldimethylsilyl)oxy)hept-2-
en-1-ol (9)
To a solution of ester 8 (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C was added DIBAL-H (2.2 equiv,

1.0 M in hexanes) dropwise. The reaction mixture was stirred at -78 °C for 1 h. The reaction

was quenched by the slow addition of Rochelle's salt solution (1 M). The mixture was warmed

to room temperature and stirred vigorously for 2 h. The layers were separated, and the

aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried over

Na₂SO₄ and concentrated under reduced pressure. The residue was purified by flash column

chromatography (EtOAc/hexanes = 1:5) to afford 9 as a colorless oil (98% yield).

Synthesis of (E)-tert-butyl((7-((tert-
butyldimethylsilyl)oxy)hept-2-en-1-yl)oxy)dimethylsilane
(10)
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To a solution of alcohol 9 (1.0 equiv) in CH₂Cl₂ (0.1 M) were added imidazole (2.0 equiv) and

TBSCl (1.2 equiv). The reaction mixture was stirred at room temperature for 2 h. The reaction

was quenched with saturated aqueous NH₄Cl solution, and the aqueous layer was extracted

with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, and

concentrated under reduced pressure. The residue was purified by flash column

chromatography (EtOAc/hexanes = 1:50) to afford 10 as a colorless oil (99% yield).

Synthesis of 5-((tert-butyldimethylsilyl)oxy)pentanoic
acid (5)
A solution of 10 (1.0 equiv) in CH₂Cl₂ (0.05 M) was cooled to -78 °C, and ozone was bubbled

through the solution until a blue color persisted. The solution was then purged with oxygen, and

Me₂S (5.0 equiv) was added. The mixture was warmed to room temperature and stirred for 12

h. The solvent was removed under reduced pressure. The crude aldehyde was dissolved in a

mixture of t-BuOH and H₂O (4:1, 0.1 M). To this solution were added 2-methyl-2-butene (10

equiv), NaH₂PO₄ (5.0 equiv), and NaClO₂ (5.0 equiv). The reaction mixture was stirred at room

temperature for 6 h. The mixture was diluted with water and extracted with EtOAc. The

combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under

reduced pressure. The residue was purified by flash column chromatography (EtOAc/hexanes

= 1:4) to afford 5 as a white solid (81% yield over 2 steps).

Synthesis of Ester (4)
To a solution of acid 5 (1.2 equiv) and alcohol 6 (1.0 equiv) in CH₂Cl₂ (0.1 M) were added DCC

(1.5 equiv) and DMAP (0.2 equiv). The reaction mixture was stirred at room temperature for 12

h. The mixture was filtered through a pad of Celite, and the filtrate was concentrated under

reduced pressure. The residue was purified by flash column chromatography (EtOAc/hexanes

= 1:10) to afford 4 as a colorless oil (82% yield).

Synthesis of Macrolactone (3) via Intramolecular Nitrile
Oxide Cycloaddition
To a solution of aldoxime 4 (1.0 equiv) in toluene (0.01 M) were added Et₃N (3.0 equiv) and

phenyl isocyanate (1.5 equiv). The reaction mixture was heated to 100 °C and stirred for 12 h.

The mixture was cooled to room temperature and concentrated under reduced pressure. The
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residue was purified by flash column chromatography (EtOAc/hexanes = 1:8) to afford 3 as a

white solid (65% yield).

Synthesis of Ketone (11)
To a solution of 3 (1.0 equiv) in THF (0.1 M) was added TBAF (1.5 equiv, 1.0 M in THF). The

reaction mixture was stirred at room temperature for 2 h. The solvent was removed under

reduced pressure, and the residue was purified by flash column chromatography

(EtOAc/hexanes = 1:2) to afford the corresponding alcohol. The alcohol was dissolved in

CH₂Cl₂ (0.1 M), and Dess-Martin periodinane (1.5 equiv) was added. The reaction mixture was

stirred at room temperature for 2 h. The reaction was quenched with a saturated aqueous

solution of Na₂S₂O₃ and NaHCO₃ (1:1). The layers were separated, and the aqueous layer was

extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over

Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column

chromatography (EtOAc/hexanes = 1:3) to afford 11 as a white solid (85% yield over 2 steps).

Synthesis of (+)-Pochonin D (1)
To a solution of isoxazoline 11 (1.0 equiv) in a mixture of MeCN and H₂O (10:1, 0.02 M) was

added Mo(CO)₆ (3.0 equiv). The reaction mixture was heated to 80 °C and stirred for 12 h. The

mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate was

concentrated under reduced pressure, and the residue was purified by flash column

chromatography (EtOAc/hexanes = 1:2) to afford (+)-Pochonin D (1) as a white solid (71%

yield).

Visualizations
The following diagrams illustrate the synthetic pathway and a key experimental workflow.
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Starting Materials
Key Intermediates

Final Product

Alcohol 7 Enoate 8

 a) Swern
 b) Wittig

Aldoxime 6

Ester 4Allylic Alcohol 9 DIBAL-H
TBS Ether 10 TBSCl Carboxylic Acid 5

 a) Ozonolysis
 b) Oxidation  Esterification (DCC, DMAP) Macrolactone 3

 INOC
(PhNCO, Et3N) Ketone 11

 a) TBAF
 b) DMP (+)-Pochonin D (1) Mo(CO)6

Click to download full resolution via product page

Caption: Overall synthetic pathway for the asymmetric synthesis of (+)-Pochonin D.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1249861?utm_src=pdf-body-img
https://www.benchchem.com/product/b1249861?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reaction Conditions

Workup and Purification

Start: Aldoxime 4 in toluene

Add Et3N and PhNCO

Heat to 100 °C

Stir for 12 h

Cool to room temperature

Concentrate in vacuo

Flash column chromatography

Product: Macrolactone 3

Click to download full resolution via product page
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Caption: Experimental workflow for the key intramolecular nitrile oxide cycloaddition (INOC)

step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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